N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Description
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a synthetic small molecule characterized by a cyclopenta[b]thiophene core fused with a cyano group at position 3 and a biphenyl-4-carboxamide substituent.
Such derivatives are typically synthesized via condensation reactions between thiophene-based amines and substituted aldehydes, followed by crystallization and spectroscopic validation .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c22-13-18-17-7-4-8-19(17)25-21(18)23-20(24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBGXWTUCHVGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the biphenyl or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Yield : Electron-rich groups (e.g., benzodioxolyl in 37a ) improve reaction yields (82.55%) compared to naphthyl (51.42%), likely due to enhanced electrophilicity in aldol condensations .
- Melting Points : Bulky or polar substituents elevate melting points. For example, 25a (CF₃ group) melts at 354–356°C, while 30a (morpholine) melts at 296–298°C. The biphenyl group in the target compound is expected to increase melting point relative to 36a but remain below 25a due to reduced polarity .
Spectral and Analytical Data
Table 2: Spectroscopic and Elemental Analysis
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | EI-MS (m/z) | Elemental Analysis (C/H/N/S %) |
|---|---|---|---|---|
| 36a | 7.85–7.25 (m, naphthyl H) | 120–160 | 411.47 | C: 72.91; H: 3.91; N: 10.21; S: 7.80 |
| 30a | 8.10 (d, J=8.4 Hz, Ar-H) | 115–165 | 404.62 | C: 65.33; H: 4.98; N: 13.85; S: 7.93 |
| Target | 7.6–7.2 (biphenyl H, predicted) | ~125–160‡ | ~395.45 | C: ~70.5; H: ~4.2; N: ~10.6; S: ~8.1 |
Key Observations:
- ¹H NMR: Biphenyl protons in the target compound are expected to resonate at δ 7.2–7.6 ppm, distinct from morpholinophenyl (δ 8.10 in 30a) or naphthyl (δ 7.85–7.25 in 36a) .
- Elemental Analysis : The biphenyl group increases carbon content relative to 30a (65.33% C) but reduces nitrogen compared to morpholine-containing analogs .
Biological Activity
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 365.42 g/mol. The structural features include a biphenyl moiety and a cyclopentathiophene ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.42 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
| Physical Form | Powder |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication by interfering with viral polymerase activity. This is particularly relevant in the context of influenza viruses where similar compounds have shown promise in disrupting the PA-PB1 protein-protein interaction critical for viral replication .
- Anticancer Properties : The compound has been evaluated for its potential anticancer effects. It appears to induce apoptosis in cancer cell lines by activating specific pathways associated with cell death and inhibiting telomerase activity, which is crucial for the proliferation of cancer cells .
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in various models of inflammation.
Study 1: Antiviral Efficacy
In a study focused on the antiviral properties of related compounds, researchers found that derivatives of cyclopentathiophene exhibited IC50 values in the micromolar range against influenza virus strains. For instance, one derivative demonstrated an IC50 of 1.1 μM against PA-PB1 interaction, highlighting the potential for this compound to act as an effective antiviral agent .
Study 2: Anticancer Activity
A separate investigation into the anticancer properties revealed that this compound could significantly reduce cell viability in non-small cell lung cancer (NSCLC) models. The mechanism was linked to the inhibition of telomerase activity and subsequent induction of apoptosis in cancer cells. The study reported a notable decrease in tumor growth in vivo when treated with this compound compared to controls .
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
